molecular formula C17H21N5O3 B2892579 N-cyclohexyl-3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1396871-75-2

N-cyclohexyl-3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Cat. No. B2892579
CAS RN: 1396871-75-2
M. Wt: 343.387
InChI Key: GSUNUIDYIHCIKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.387. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitubercular Activity

Recent studies have explored the synthesis and biological evaluation of novel dihydropyridine derivatives, including compounds structurally related to N-cyclohexyl-3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide, for their antitubercular activity. The derivatives were designed and synthesized using Hantzsch condensation, showing significant inhibition of Mycobacterium tuberculosis growth in vitro. Aromatic carboxamide-containing compounds demonstrated greater potency than cyclohexyl derivatives, with the most potent compound being a 4-nitrophenyl derivative. These findings suggest a promising direction for the development of new antitubercular agents (Iman et al., 2015).

Positive Allosteric Modulators

A novel series of aryl azetidinyl oxadiazoles have been identified as potent mGluR5 positive allosteric modulators (PAMs), which include structural motifs related to N-cyclohexyl-3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide. These compounds exhibited improved physicochemical properties and significant mGluR5 PAM activity, highlighting their potential for the development of new therapeutic agents targeting neurological disorders (Packiarajan et al., 2012).

Conformational Properties and Cytotoxicity

Research on ascidiacyclamide (ASC) analogues, including structures incorporating cyclic α-amino acids in place of oxazoline residues, has provided insights into their conformational properties and cytotoxic activity. Substitutions with proline or homologues such as azetidine-2-carboxylic acid were explored, revealing novel square structures stabilized by intramolecular hydrogen bonds. Interestingly, among these analogues, compounds without cytotoxicity were identified, offering a basis for the development of new compounds with specific biological activities (Asano et al., 2017).

Novel Synthesis Methods

Innovative synthetic methods have been developed for creating (2-oxo-1,2-dihydropyridin-3-yl)-1,3,5-triazine derivatives, utilizing sequential aza-Wittig/cycloaddition/ring-transformation reactions. This research contributes to the field of organic synthesis by providing novel pathways for generating complex heterocyclic structures, potentially including N-cyclohexyl-3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide-related compounds (Okawa et al., 1997).

Electrophilic Aminations and Heterocyclic Syntheses

Research into electrophilic aminations using oxaziridines has provided valuable insights into the synthesis of azines, hydrazines, and various aminodicarboxylic derivatives. These methodologies offer potential pathways for the synthesis of compounds structurally related to N-cyclohexyl-3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide, contributing to the development of new heterocyclic compounds with diverse biological activities (Andreae & Schmitz, 1991).

properties

IUPAC Name

N-cyclohexyl-3-[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c23-15-13(7-4-8-18-15)14-20-16(25-21-14)11-9-22(10-11)17(24)19-12-5-2-1-3-6-12/h4,7-8,11-12H,1-3,5-6,9-10H2,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUNUIDYIHCIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.